molecular formula C5H8ClN3O2 B14645158 2-[Chloro(nitro)methylidene]-1-methylimidazolidine CAS No. 56611-85-9

2-[Chloro(nitro)methylidene]-1-methylimidazolidine

Katalognummer: B14645158
CAS-Nummer: 56611-85-9
Molekulargewicht: 177.59 g/mol
InChI-Schlüssel: AZXZBPZPSMNJBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Chloro(nitro)methylidene]-1-methylimidazolidine is a chemical compound that belongs to the class of imidazolidines. This compound is characterized by the presence of a chloro group and a nitro group attached to a methylidene moiety, which is further connected to a 1-methylimidazolidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Chloro(nitro)methylidene]-1-methylimidazolidine typically involves the reaction of 1-methylimidazolidine with chloronitromethane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the complete formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions, thereby improving the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[Chloro(nitro)methylidene]-1-methylimidazolidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-[Chloro(nitro)methylidene]-1-methylimidazolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of 2-[Chloro(nitro)methylidene]-1-methylimidazolidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further modifying the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-1-methylimidazolidine
  • 2-Nitro-1-methylimidazolidine
  • 1-Methyl-2-(chloromethyl)imidazolidine

Uniqueness

2-[Chloro(nitro)methylidene]-1-methylimidazolidine is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

56611-85-9

Molekularformel

C5H8ClN3O2

Molekulargewicht

177.59 g/mol

IUPAC-Name

2-[chloro(nitro)methylidene]-1-methylimidazolidine

InChI

InChI=1S/C5H8ClN3O2/c1-8-3-2-7-5(8)4(6)9(10)11/h7H,2-3H2,1H3

InChI-Schlüssel

AZXZBPZPSMNJBI-UHFFFAOYSA-N

Kanonische SMILES

CN1CCNC1=C([N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.